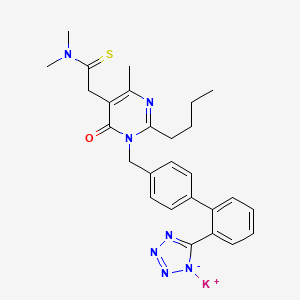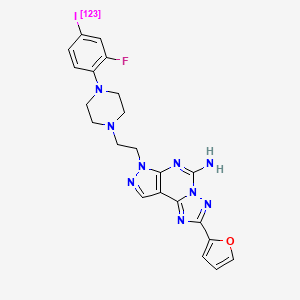
2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxy group, a mercapto group, and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine typically involves multi-step organic reactions One common synthetic route includes the reaction of a pyrrolidine derivative with ethyl chloroformate to introduce the ethoxycarbonyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carboxy group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include disulfides, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The ethoxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(1-Carboxy-2-mercaptoethylimino)-5-methoxycarbonylpyrrolidine: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
2-(1-Carboxy-2-mercaptoethylimino)-5-propoxycarbonylpyrrolidine: Similar structure but with a propoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
113561-33-4 |
|---|---|
Molecular Formula |
C10H16N2O4S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-[(2-ethoxycarbonyl-3,4-dihydro-2H-pyrrol-5-yl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H16N2O4S/c1-2-16-10(15)6-3-4-8(11-6)12-7(5-17)9(13)14/h6-7,17H,2-5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
SWNGGCWRPBOORI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=N1)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




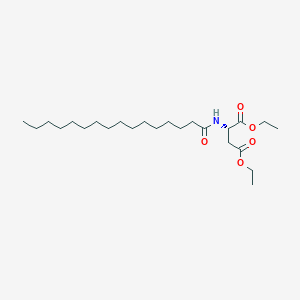
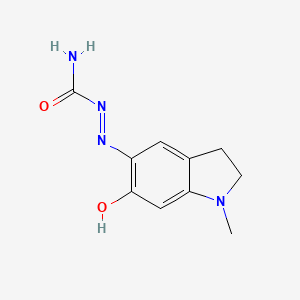

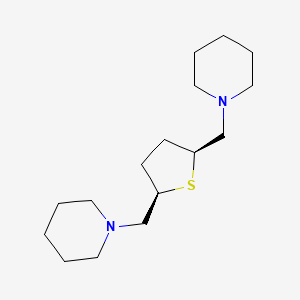

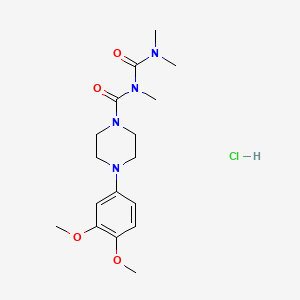
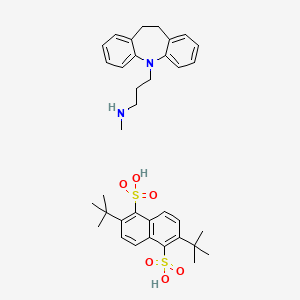
![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)
